

Benchmarking 1H-Benzimidazole-2-carbothioamide: A Comparative Analysis Against Current Therapeutic Agents

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-carbothioamide

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This guide provides a comprehensive benchmark analysis of **1H-Benzimidazole-2-carbothioamide** and its closely related derivatives against established therapeutic agents in the fields of oncology, infectious diseases, and inflammation. The following sections present a synthesis of preclinical data, offering a comparative perspective for researchers, scientists, and drug development professionals.

Anticancer Activity: Benchmarking Against Doxorubicin

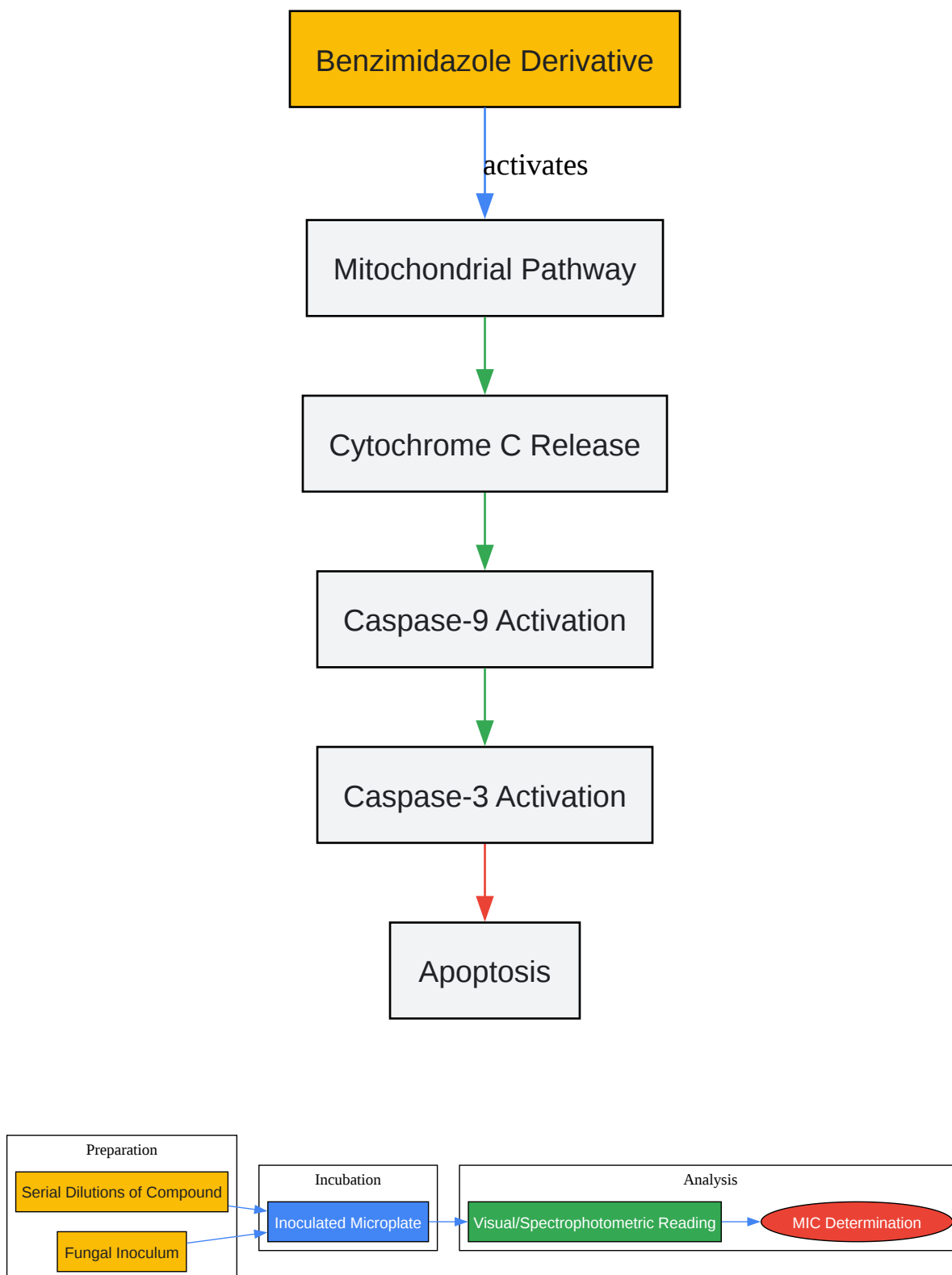
Benzimidazole scaffolds have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.^[1] In comparative studies, certain benzimidazole derivatives have shown efficacy comparable to the widely used chemotherapeutic agent, Doxorubicin.

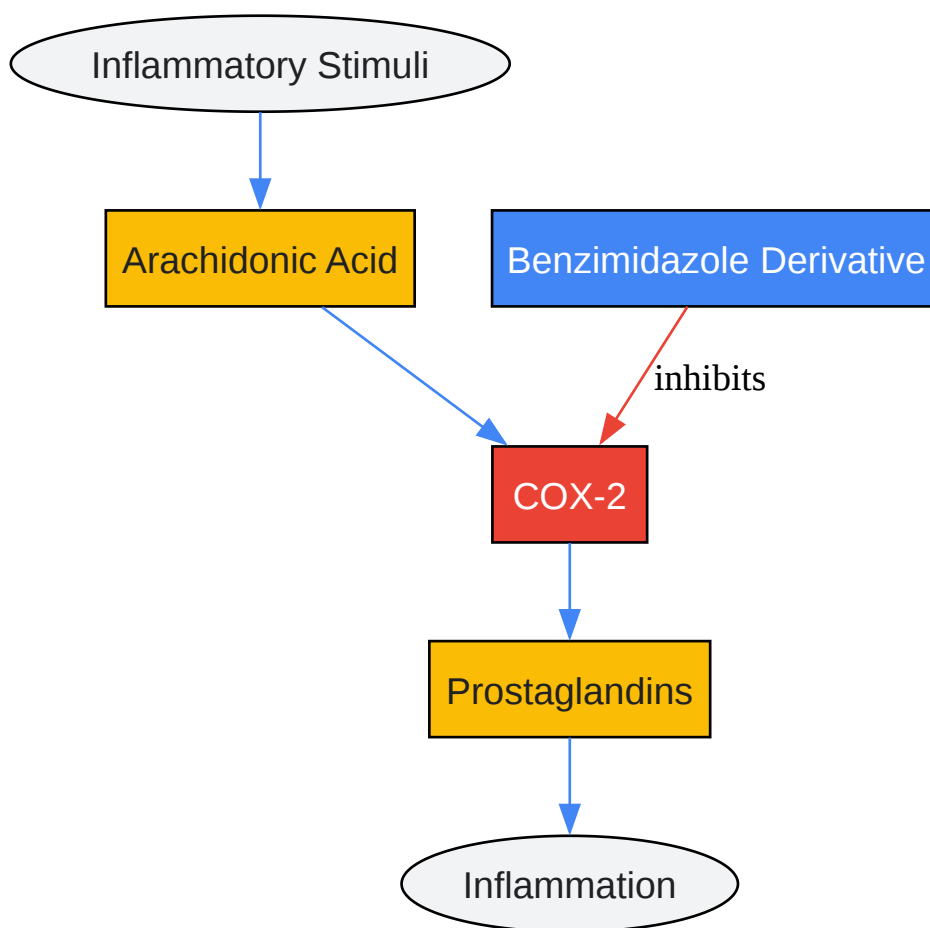
Table 1: Comparative Anticancer Efficacy (IC50 Values)

Compound/Drug	Cancer Cell Line	IC50 (μM)	Source(s)
Benzimidazole Derivative (Compound 16)	MCF-7 (Breast Cancer)	5.58 μg/mL	[1]
Doxorubicin	MCF-7 (Breast Cancer)	4.1 μg/mL	[1]
Benzimidazole-Triazole Hybrid (Compound 32)	HCT-116, HepG2, MCF-7, HeLa	3.87 - 8.34	[1]
Doxorubicin	HCT-116, HepG2, MCF-7, HeLa	4.17 - 5.57	[1]
1,3,4-Oxadiazole-Chalcone/Benzimidazole Hybrid (Compound 29b)	A-549, HT-29, MCF-7, Panc-1	0.8 - 1.30	[1]
Doxorubicin	A-549, HT-29, MCF-7, Panc-1	0.90 - 1.41	[1]

Note: The IC50 values for benzimidazole derivatives are for structurally related compounds, not **1H-Benzimidazole-2-carbothioamide** itself, as direct comparative data was not available.

Signaling Pathway for Apoptosis Induction by Benzimidazole Derivatives





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References

- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
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